molecular formula C18H17ClN2OS B2657952 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone CAS No. 851808-28-1

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone

Cat. No.: B2657952
CAS No.: 851808-28-1
M. Wt: 344.86
InChI Key: HHHADLGSKIUZTM-UHFFFAOYSA-N
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Description

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone is a synthetic organic compound that features a unique structure combining a chlorobenzylthio group, an imidazole ring, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the chlorobenzylthio moiety.

    Coupling with Phenylethanone: The final step involves coupling the chlorobenzylthio-imidazole intermediate with phenylethanone under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c19-16-8-4-7-15(11-16)13-23-18-20-9-10-21(18)17(22)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHADLGSKIUZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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